
5-(1-Aminoethyl)quinolin-8-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Aminoethyl)quinolin-8-OL is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N2O It is a derivative of quinoline, a structure known for its presence in various natural products, functional materials, and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminoethyl)quinolin-8-OL typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic conditions. Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic processes to improve yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, are frequently used to introduce various substituents onto the quinoline ring .
化学反応の分析
Types of Reactions
5-(1-Aminoethyl)quinolin-8-OL undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated quinoline derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated quinoline derivatives with nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
科学的研究の応用
5-(1-Aminoethyl)quinolin-8-OL has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-(1-Aminoethyl)quinolin-8-OL involves its interaction with various molecular targets. In biological systems, it can act as a chelating agent, binding to metal ions and disrupting essential biological processes. It also interacts with enzymes and receptors, modulating their activity and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial properties and used in various medicinal applications.
5-(Aminomethyl)quinolin-8-ol: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
Uniqueness
5-(1-Aminoethyl)quinolin-8-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC名 |
5-(1-aminoethyl)quinolin-8-ol |
InChI |
InChI=1S/C11H12N2O/c1-7(12)8-4-5-10(14)11-9(8)3-2-6-13-11/h2-7,14H,12H2,1H3 |
InChIキー |
MVVXTOPFBHWKSI-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C2C=CC=NC2=C(C=C1)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


carbonyl]carbamate](/img/structure/B15276941.png)
![6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B15276949.png)
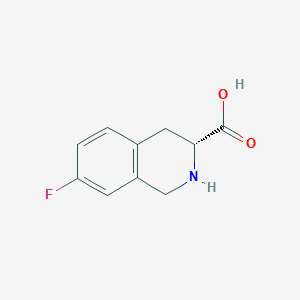
![Benzamide, 4-amino-N-[4-(aminocarbonyl)phenyl]-3-methoxy-](/img/structure/B15276956.png)
![1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15276969.png)
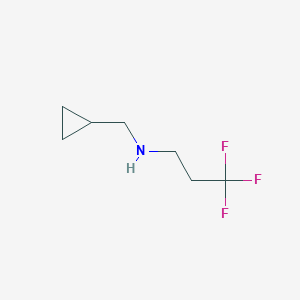
![8-Bromo-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B15276979.png)
![(S)-8-Azaspiro[4.5]decan-1-ol](/img/structure/B15276982.png)
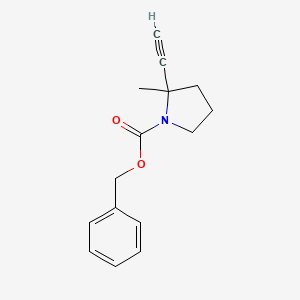
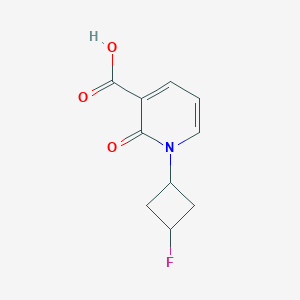
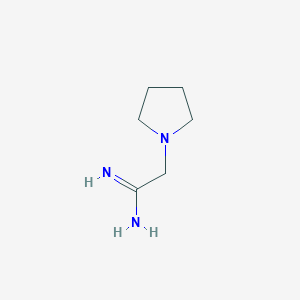
![6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime](/img/structure/B15277013.png)
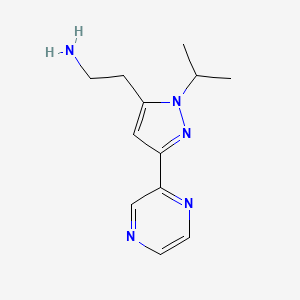
![4-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)butanoic acid](/img/structure/B15277030.png)
